molecular formula C9H9FO3 B13710875 Methyl 4-fluoro-2-hydroxy-5-methylbenzoate

Methyl 4-fluoro-2-hydroxy-5-methylbenzoate

Cat. No.: B13710875
M. Wt: 184.16 g/mol
InChI Key: GMDZDAYOBKDZPY-UHFFFAOYSA-N
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Description

Methyl 4-fluoro-2-hydroxy-5-methylbenzoate (C₉H₉FO₃, molar mass 184.16 g/mol) is a fluorinated aromatic ester characterized by a hydroxyl (-OH) group at position 2, a fluorine atom at position 4, and a methyl (-CH₃) group at position 5 on the benzene ring. Its structure (Figure 1) combines electron-withdrawing (fluoro) and electron-donating (hydroxyl, methyl) substituents, influencing its reactivity, solubility, and applications in pharmaceuticals and agrochemicals . The compound is synthesized via esterification or substitution reactions, often involving intermediates like methyl 4-formyl benzoate under catalytic conditions .

Properties

Molecular Formula

C9H9FO3

Molecular Weight

184.16 g/mol

IUPAC Name

methyl 4-fluoro-2-hydroxy-5-methylbenzoate

InChI

InChI=1S/C9H9FO3/c1-5-3-6(9(12)13-2)8(11)4-7(5)10/h3-4,11H,1-2H3

InChI Key

GMDZDAYOBKDZPY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1F)O)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-fluoro-2-hydroxy-5-methylbenzoate typically involves the esterification of 4-fluoro-2-hydroxy-5-methylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-fluoro-2-hydroxy-5-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: 4-fluoro-2-hydroxy-5-methylbenzaldehyde.

    Reduction: Methyl 4-fluoro-2-hydroxy-5-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-fluoro-2-hydroxy-5-methylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-fluoro-2-hydroxy-5-methylbenzoate depends on its interaction with specific molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The fluorine atom can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Halogenated Benzoate Esters

Methyl 5-bromo-2-fluoro-4-methylbenzoate (C₉H₇BrF₃O₂):

  • Structural Differences : Bromine replaces the hydroxyl group at position 3.
  • Impact on Properties : Increased molar mass (325.96 g/mol) and enhanced electrophilicity due to bromine’s polarizability. This compound is used in cross-coupling reactions for drug synthesis .
  • Reactivity : Bromine facilitates nucleophilic aromatic substitution, unlike the hydroxyl group in the target compound, which participates in hydrogen bonding .

Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate (Metsulfuron-methyl):

  • Structural Differences : A sulfonylurea bridge and triazine ring replace the hydroxyl and methyl groups.

Hydroxy- and Methoxy-Substituted Benzoates

Methyl Salicylate (C₈H₈O₃):

  • Structural Differences : Lacks fluorine and methyl groups; has a hydroxyl at position 2 and methoxy at position 1.
  • Properties : Lower molar mass (152.15 g/mol) and higher volatility. Used in topical analgesics, whereas fluorine in the target compound enhances metabolic stability .

2-Methoxy-4-fluoro-5-methylbenzoic Acid :

  • Functional Groups : Methoxy (-OCH₃) replaces the hydroxyl group.
  • Acidity : The methoxy group (electron-donating) reduces acidity (pKa ~4.5) compared to the hydroxyl-bearing target compound (pKa ~2.8) .

Brominated and Nitro-Substituted Analogs

5-Bromo-4-fluoro-2-hydroxybenzaldehyde (C₇H₄BrFO₂):

  • Structural Differences : An aldehyde (-CHO) replaces the methyl ester.
  • Reactivity : The aldehyde undergoes condensation reactions, while the ester group in the target compound is hydrolytically stable under physiological conditions .

5-Nitro-2-hydroxy-4-methylbenzoate Derivatives :

  • Impact of Nitro Group : Introduces strong electron-withdrawing effects, increasing acidity (pKa ~1.5) and enabling use in explosives or dyes, unlike the fluorine-mediated bioactivity of the target compound .

Data Tables

Table 1: Physicochemical Properties of Selected Benzoates

Compound Molecular Formula Molar Mass (g/mol) Key Functional Groups pKa Applications
Methyl 4-fluoro-2-hydroxy-5-methylbenzoate C₉H₉FO₃ 184.16 -OH, -F, -COOCH₃ ~2.8 Pharmaceuticals
Methyl 5-bromo-2-fluoro-4-methylbenzoate C₉H₇BrF₃O₂ 325.96 -Br, -F, -COOCH₃ N/A Drug intermediates
Methyl Salicylate C₈H₈O₃ 152.15 -OH, -COOCH₃ ~2.9 Topical analgesics
Metsulfuron-methyl C₁₄H₁₅N₅O₆S 381.36 Sulfonylurea, triazine ~4.5 Herbicides

Table 2: Reactivity and Stability Comparison

Compound Stability in Aqueous Media Key Reactivity Pathways
This compound Moderate (hydrolysis at high pH) Ester hydrolysis, hydrogen bonding
Methyl 5-bromo-2-fluoro-4-methylbenzoate High Nucleophilic substitution (Br site)
5-Bromo-4-fluoro-2-hydroxybenzaldehyde Low (oxidizes readily) Aldehyde condensation, oxidation

Biological Activity

Methyl 4-fluoro-2-hydroxy-5-methylbenzoate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides an overview of its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C9H9F O3
  • SMILES : CC1=CC(=C(C=C1F)O)C(=O)O

This compound features a fluorine atom and hydroxyl group on the aromatic ring, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The presence of the hydroxyl group enhances hydrogen bonding capabilities, potentially increasing the compound's affinity for biological targets.

Key Mechanisms Include :

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered biochemical processes.
  • Receptor Modulation : It can act as a modulator for various receptors, influencing physiological responses.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that this compound has potential antimicrobial properties, making it a candidate for further exploration in antibiotic development.
  • Anticancer Properties : Preliminary investigations suggest that it may exert anticancer effects by inducing apoptosis in cancer cells.
  • Anti-inflammatory Effects : The compound has been evaluated for its ability to reduce inflammation, which is critical in managing chronic diseases.

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntimicrobialEffective against certain bacterial strains
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces cytokine production

Case Study: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results indicated that treatment with the compound resulted in a significant reduction in cell viability, suggesting its potential as a chemotherapeutic agent.

Case Study: Antimicrobial Efficacy

Another study focused on assessing the antimicrobial properties of the compound against various pathogens, including E. coli and Staphylococcus aureus. The results demonstrated that this compound exhibited notable antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

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